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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of PF-
06424439 methanesulfonate, a potent and selective Diacylglycerol O-Acyltransferase 2

(DGAT2) inhibitor, in mouse models. The following sections detail recommended dosages,

experimental protocols, and the underlying signaling pathway.

Overview of PF-06424439 Methanesulfonate
PF-06424439 is an orally bioavailable small-molecule inhibitor of DGAT2, an enzyme crucial for

the final step of triglyceride (TG) synthesis.[1][2][3] By inhibiting DGAT2, PF-06424439

effectively reduces the synthesis of triglycerides, leading to decreased plasma and hepatic lipid

levels.[4][5][6] This mechanism of action makes it a valuable tool for studying metabolic

diseases and, increasingly, for investigating its potential in cancer therapy due to the role of

lipid metabolism in tumor progression.[7][8][9]

Recommended Dosage for In Vivo Mouse Studies
The dosage of PF-06424439 methanesulfonate can vary depending on the specific mouse

model and the research question. The most commonly reported dosage for metabolic studies is

60 mg/kg, administered orally once daily.[2][4][5]
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Applicatio

n

Mouse

Model
Dosage

Administra

tion Route
Frequency Duration Reference

Metabolic

Studies

LDL

receptor

knockout

(Ldlr-/-)

mice

60 mg/kg Oral (p.o.) Daily 3 days [4][5]

Metabolic

Studies

LDL

receptor

knockout

(Ldlr-/-)

mice on a

high-fat,

high-

cholesterol

diet

60

mg/kg/day
Oral (p.o.) Daily

Not

specified
[3]

Combined

Inhibition

Studies

Not

specified

5 mg/kg (in

combinatio

n with a

DGAT1

inhibitor)

Not

specified

Not

specified

Not

specified

Not

specified

Cancer

Metastasis

Studies

Gastric

Cancer

(BGC823

and

HGC27

cells)

Xenograft

(SCID and

nude mice)

Not

explicitly

stated in

mg/kg, but

effective in

reducing

metastasis

Intraperiton

eal

injection of

cancer

cells,

subsequen

t drug

treatment

Not

specified

Not

specified
[10]
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Cancer

Radiosensi

tization

Studies

Breast

Cancer

(MCF7

cells)

Xenograft

Not

explicitly

stated for

in vivo, but

10 µM in

vitro

showed

efficacy

Not

applicable

(in vitro

study)

Not

applicable

72 hours

(in vitro)
[9][11]

Note: For cancer studies, while the use of PF-06424439 has been documented, specific

dosages in mg/kg for in vivo experiments are not consistently reported in the reviewed

literature. Researchers should perform dose-response studies to determine the optimal dosage

for their specific cancer model.

Experimental Protocols
Preparation of PF-06424439 Methanesulfonate for Oral
Administration
For oral gavage, PF-06424439 methanesulfonate can be formulated as a suspension. A

common vehicle is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) with

0.25% (v/v) Tween 80.

Materials:

PF-06424439 methanesulfonate powder

Carboxymethylcellulose (CMC), low viscosity

Tween 80 (Polysorbate 80)

Sterile water for injection

Procedure:

Prepare the vehicle solution by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL

of sterile water. Mix thoroughly until a homogenous solution is formed.
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Calculate the required amount of PF-06424439 methanesulfonate based on the desired

dosage (e.g., 60 mg/kg) and the number and average weight of the mice.

Weigh the calculated amount of PF-06424439 methanesulfonate powder.

Gradually add the powder to the vehicle solution while continuously vortexing or stirring to

ensure a uniform suspension.

The final concentration of the suspension should be calculated to allow for an administration

volume of typically 10 mL/kg body weight. For example, for a 60 mg/kg dose, the final

concentration would be 6 mg/mL.

Oral Gavage Administration Protocol
Materials:

Prepared PF-06424439 methanesulfonate suspension

Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[12]

Syringes (1 mL)

Procedure:[13][14][15][16]

Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

Measure the appropriate length for gavage needle insertion by holding the needle alongside

the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length

on the needle.

Attach the gavage needle to the syringe containing the calculated dose of the drug

suspension.

Carefully insert the gavage needle into the diastema (the gap between the incisors and

molars) and advance it gently along the roof of the mouth towards the esophagus. The

mouse should swallow the needle.

Once the needle is in the esophagus, advance it to the pre-measured mark.
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Slowly administer the suspension.

After administration, gently remove the gavage needle.

Monitor the mouse for a few minutes to ensure there are no signs of distress or aspiration.

Plasma Triglyceride Measurement
Materials:

Blood collection tubes (e.g., with EDTA)

Centrifuge

Commercial triglyceride assay kit (colorimetric or fluorometric)

Procedure:[17][18][19][20][21]

Collect blood from the mice via a suitable method (e.g., retro-orbital sinus, tail vein) into

tubes containing an anticoagulant.

Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C to

separate the plasma.

Carefully collect the plasma (supernatant) and store it at -80°C until analysis.

On the day of analysis, thaw the plasma samples on ice.

Follow the manufacturer's instructions provided with the commercial triglyceride assay kit.

This typically involves:

Preparing a standard curve using the provided triglyceride standards.

Adding a small volume of plasma to the wells of a microplate.

Adding the reaction reagent, which usually contains lipase to hydrolyze the triglycerides

into glycerol and free fatty acids.

Incubating the plate for the specified time and temperature.
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Measuring the absorbance or fluorescence at the specified wavelength using a microplate

reader.

Calculate the triglyceride concentration in the plasma samples by comparing their readings

to the standard curve.

Hepatic Triglyceride Extraction (Modified Folch Method)
Materials:

Liver tissue sample

Chloroform

Methanol

0.9% NaCl solution

Homogenizer

Centrifuge

Rotary evaporator or nitrogen stream

Procedure:[22][23][24][25]

Excise the liver, rinse with ice-cold PBS, blot dry, and weigh a portion of the tissue

(approximately 50-100 mg).

Homogenize the liver tissue in a 2:1 (v/v) mixture of chloroform and methanol. The total

volume of the solvent mixture should be about 20 times the volume of the tissue sample.

After homogenization, agitate the mixture for 15-20 minutes at room temperature.

Centrifuge the homogenate to pellet the tissue debris and recover the liquid phase.

Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to wash the extract.
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Vortex the mixture briefly and then centrifuge at a low speed (e.g., 2000 rpm) to separate the

mixture into two phases.

The lower phase (chloroform) contains the lipids. Carefully aspirate and discard the upper

aqueous phase.

Evaporate the chloroform from the lower phase using a rotary evaporator or under a stream

of nitrogen.

The dried lipid extract can then be reconstituted in a suitable solvent (e.g., isopropanol) for

triglyceride quantification using a commercial assay kit as described in section 3.3.

Signaling Pathway and Experimental Workflow
Signaling Pathway of DGAT2 Inhibition
PF-06424439 acts by directly inhibiting the DGAT2 enzyme. DGAT2 is located on the

endoplasmic reticulum and catalyzes the final step in the synthesis of triglycerides from

diacylglycerol (DAG) and fatty acyl-CoA.[9][26] Inhibition of DGAT2 leads to a reduction in

triglyceride synthesis and lipid droplet formation. This can have several downstream effects,

including the suppression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) cleavage,

which is a key transcription factor for lipogenic genes.[27] In the context of cancer, the

disruption of lipid metabolism by DGAT2 inhibition can affect cell proliferation, migration, and

sensitivity to treatments like radiation.[8][9]
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Click to download full resolution via product page

Caption: Signaling pathway of PF-06424439-mediated DGAT2 inhibition.

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo

efficacy of PF-06424439 in a mouse model of metabolic disease.
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Caption: Experimental workflow for in vivo studies with PF-06424439.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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